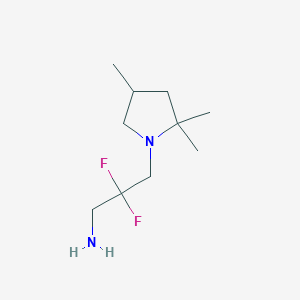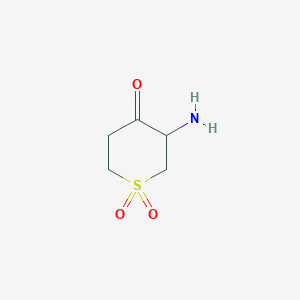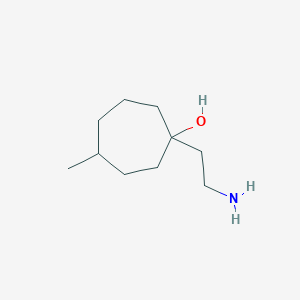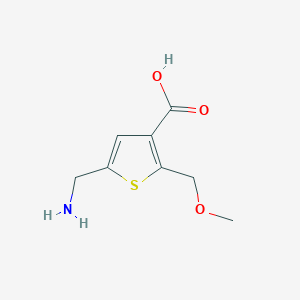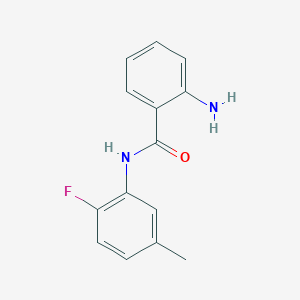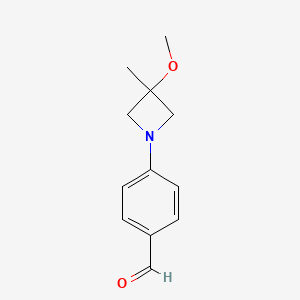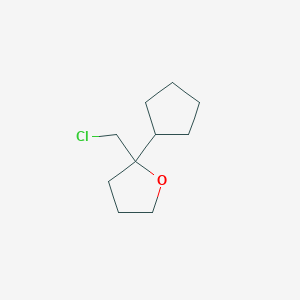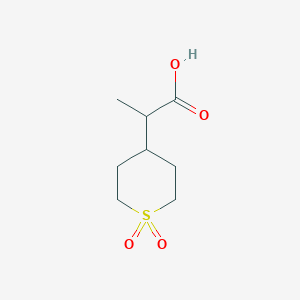
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid is a sulfur-containing organic compound It is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid typically involves the oxidation of thiane derivatives. One common method is the oxidation of 4-thianol with hydrogen peroxide in the presence of a catalyst. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiane derivatives, depending on the nucleophile used.
科学的研究の応用
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfone group plays a crucial role in these interactions, as it can form strong hydrogen bonds and electrostatic interactions with the target molecules.
類似化合物との比較
Similar Compounds
- 2-(1,1-Dioxo-1lambda6-thian-4-yl)acetic acid
- 2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid
- 2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-methylpropanoic acid
Uniqueness
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid is unique due to its specific structural features and chemical properties. The presence of the propanoic acid group distinguishes it from other similar compounds, providing it with distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial settings.
特性
分子式 |
C8H14O4S |
|---|---|
分子量 |
206.26 g/mol |
IUPAC名 |
2-(1,1-dioxothian-4-yl)propanoic acid |
InChI |
InChI=1S/C8H14O4S/c1-6(8(9)10)7-2-4-13(11,12)5-3-7/h6-7H,2-5H2,1H3,(H,9,10) |
InChIキー |
NRXVDULJQIQPFE-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCS(=O)(=O)CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13179970.png)
